molecular formula C7H14N2O B013488 1-(3-Aminopropyl)pyrrolidin-2-one CAS No. 7663-77-6

1-(3-Aminopropyl)pyrrolidin-2-one

Cat. No. B013488
CAS RN: 7663-77-6
M. Wt: 142.2 g/mol
InChI Key: HJORCZCMNWLHMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(3-Aminopropyl)pyrrolidin-2-one derivatives often involves strategies that allow for the introduction of various substituents into the pyrrolidin-2-one nucleus. One approach described involves the one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides, leading to the formation of 2,3-disubstituted pyrrolidines and piperidines, which are precursors to 2-substituted-2,5-dihydropyrrols (Boto et al., 2001). Another method involves the reaction of methyl ester of furyl-2-carbonylpyruvic acid with a mixture of aromatic aldehyde and 1-amino-2-hydroxypropane or 3-amino 1-hydroxypropane, yielding 5-aryl-3-hydroxy-1-(2-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones and 5-aryl-3-hydroxy-1-(3-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones (Rubtsova et al., 2020).

Molecular Structure Analysis

The molecular structure of 1-(3-Aminopropyl)pyrrolidin-2-one derivatives has been extensively studied using techniques like 1H NMR spectroscopy and IR spectrometry. These studies confirm the presence of the characteristic stretching vibrations of alcoholic hydroxyl group, enol hydroxyl, amide, and ketone groups, indicating the successful formation of the derivatives. The 1H NMR spectra often reveal signals characteristic of the formation of the corresponding derivatives of 3-hydroxy-3-pyrrolin-2-ones, including peaks indicating the presence of a second chiral center in the 2-hydroxypropyl radical (Rubtsova et al., 2020).

Chemical Reactions and Properties

1-(3-Aminopropyl)pyrrolidin-2-one and its derivatives participate in a variety of chemical reactions, including conjugate addition reactions where they act as acceptors. These compounds are valuable starting materials in organic synthesis due to their reactivity. For instance, the synthesis of reactive 3-pyrrolin-2-ones in conjugate addition reactions has been reported, highlighting their potential as precursors for the synthesis of nootropic compounds like (+/-)-nebracetam (Alves, 2007).

Physical Properties Analysis

The physical properties of 1-(3-Aminopropyl)pyrrolidin-2-one derivatives, such as solubility and crystallinity, are crucial for their application in chemical synthesis. While specific studies on these properties are not highlighted in the literature search, these properties typically depend on the nature of substituents and the overall molecular structure of the derivatives.

Chemical Properties Analysis

The chemical properties of 1-(3-Aminopropyl)pyrrolidin-2-one derivatives, including acidity, basicity, and reactivity towards various reagents, are influenced by the presence of functional groups such as the aminopropyl side chain and the pyrrolidin-2-one core. For example, the presence of the aminopropyl arms in certain derivatives has been shown to result in high overall basicity, significantly affecting the stability constants of their complexes with metal ions such as Ni2+, Cu2+, Zn2+, and Cd2+ (Guerra et al., 2006).

Scientific Research Applications

  • It is used in the synthesis of analogues of 2′,3′-dideoxynucleotides, important in the study of pyrimidines and purines (Harnden, Jarvest, & Parratt, 1992).

  • The compound plays a role in organic synthesis, particularly in synthesizing potentially bioactive 2-pyrrolidinones and pyrrolidines (Alves, 2007).

  • It acts as a 3-Aminopropyl Carbanion equivalent in the synthesis of substituted 1-pyrrolines like 2-Phenyl-1-Pyrroline (Sorgi, Maryanoff, McComsey, & Maryanoff, 2003).

  • It's used in the synthesis of statine, a significant compound in pharmaceuticals (Chang, Kung, & Chen, 2006).

  • Pyrrolidin-2-ones and their derivatives, including 1-(3-Aminopropyl)pyrrolidin-2-one, are crucial for developing new medicinal molecules with improved biological activity (Rubtsova et al., 2020).

  • The compound helps stabilize DNA duplexes and triplexes, suggesting potential applications in DNA delivery and transfection agents (Nagamani & Ganesh, 2001).

  • 1-(3-Aminopropyl)pyrrolidin-2-one is found in various plants and is an oxidation product of putrescine and spermidine, indicating its role in plant biochemistry (Smith, Croker, & Loeffler, 1986).

  • Modified versions of this compound, like 1-(2-aminoethyl) pyrrolidine, show promise in gene delivery for cancer therapy applications (Chen et al., 2020).

  • It demonstrates anticonvulsant activity, as seen in studies involving pentylenetetrazole-treated mice (Saturnino et al., 1997).

  • As a physiological degradation product of spermidine, it's measurable in human and rat urine, indicating its physiological significance (Seiler & Knödgen, 1983).

  • Its derivatives are applied in biosensor technology, particularly in constructing biosensors with applications in analyte detection (Abu-Rabeah et al., 2004).

  • 1-(3-Aminopropyl)pyrrolidin-2-one exhibits potent antibacterial activity against a range of bacteria, including Gram-positive and Gram-negative strains (Ohtake et al., 1997).

  • Derivatives of this compound are used in the preparation of antibiotics like premafloxacin, targeting veterinary pathogens (Fleck et al., 2003).

  • Pyrrolidin-2-one derivatives are active as ligands to various receptors, highlighting their pharmacological importance (Vergnon, Pottorf, Winters, & Player, 2004).

  • Some pyrrolidine-2-one derivatives exhibit significant antibacterial activity, which is crucial for developing new antimicrobial agents (Betti, Hussain, & Kadhem, 2020).

  • Conductive composite films incorporating derivatives of this compound are useful in electrodes for supercapacitors, batteries, and sensors (Bideau, Cherpozat, Loranger, & Daneault, 2016).

  • Its inclusion in dipeptide analogues leads to linear, extended conformations, useful in various scientific research applications (Hosseini, Kringelum, Murray, & Tønder, 2006).

  • It's a key component in the synthesis of influenza neuraminidase inhibitors, demonstrating its utility in antiviral research (Wang et al., 2001).

  • The synthesis of 2,3-disubstituted pyrrolidines and piperidines using this compound leads to bicyclic systems present in many natural products, important in the development of new pharmaceuticals (Boto, Hernández, De Leon, & Suárez, 2001).

  • Pyrrolidine-containing peptides isolated from Streptomyces sp. have been characterized, indicating their potential in pharmaceutical research (Izumikawa et al., 2015).

properties

IUPAC Name

1-(3-aminopropyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c8-4-2-6-9-5-1-3-7(9)10/h1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJORCZCMNWLHMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80227455
Record name N-(3-Aminopropyl)pyrrolidin-2-one
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Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminopropyl)pyrrolidin-2-one

CAS RN

7663-77-6
Record name 1-(3-Aminopropyl)-2-pyrrolidinone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Aminopropyl)pyrrolidin-2-one
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Record name 7663-77-6
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Record name N-(3-Aminopropyl)pyrrolidin-2-one
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Record name N-(3-aminopropyl)pyrrolidin-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
N Süleymanoğlu, R Ustabaş, Y Ünver… - Russian Journal of …, 2019 - Springer
5-Methyl-4-(3-(2-oxopyrrolidin-1-yl)propyl)-2,4-dihydro-3H-1,2,4-triazol-3-one was synthesized and characterized by X-ray, FTIR and NMR spectroscopic techniques. The molecular …
S Kumar, N Kumar, P Roy, SM Sondhi - Medicinal Chemistry Research, 2013 - Springer
Condensation of iminodiacetic acid 1 with various amines ie, cyclohexanamine, 1-(3-aminopropyl)imidazole, pyridin-2-ylmethanamine, pyridin-3-ylmethanamine, pyridin-4-…
R Liu, J Wang, X Che, T Wang, D Aili, Q Li… - Journal of Membrane …, 2021 - Elsevier
Novel high temperature polymer electrolyte membranes (HT-PEMs) are fabricated from commercial and low-cost poly (ether ketone cardo) (PEK-Cardo). Rather than normal …
PW Sorensen, JM Fine, V Dvornikovs… - Nature Chemical …, 2005 - nature.com
The sea lamprey is an ancient, parasitic fish that invaded the Great Lakes a century ago, where it triggered the collapse of many fisheries 1 . Like many fishes, this species relies on …
Number of citations: 281 0-www-nature-com.brum.beds.ac.uk
TR Hoye, V Dvornikovs, JM Fine… - The Journal of …, 2007 - ACS Publications
The discovery of two new components of the migratory pheromone used by sea lamprey to guide adults to spawning grounds was recently reported. These hold promise for use in a …
Number of citations: 52 0-pubs-acs-org.brum.beds.ac.uk
SM Bae, SY Kang, JH Song - Bulletin of the Korean Chemical …, 2021 - Wiley Online Library
As a part of a research program for pharmacologically interacting sym‐triazine derivatives with hexahydrotriazine ring, novel hexahydrotriazine derivatives (1−13) were successfully …
A Bhalla, P Kumar - Organic & Biomolecular Chemistry, 2023 - pubs.rsc.org
Herein, we showcase the potential of isothiocyanates generated in-situ and aryl sulfonyl chlorides as electrophiles in water for N-functionalization of bicyclic amidines (DBN and DBU). …
Number of citations: 3 0-pubs-rsc-org.brum.beds.ac.uk
J Taltavull, J Serrat, J Gràcia, A Gavaldà… - European journal of …, 2011 - Elsevier
A series of pyrido[3′,2′:4,5]furo[3,2-d]pyrimidines (PFP) were synthesized and tested for phosphodiesterase type 4 (PDE4) inhibitory activity, with the potential to treat asthma and …
T Bordelon, B Bobay, A Murphy, H Reese… - … of Chromatography A, 2019 - Elsevier
A great number of protein-binding peptides are known and utilized as drugs, diagnostic reagents, and affinity ligands. Recently, however, peptide mimetics have been proposed as …
X Che, L Wang, T Wang, J Dong, J Yang - Industrial Chemistry & …, 2023 - pubs.rsc.org
High temperature proton exchange membrane fuel cells (HT-PEMFCs) operating at elevated temperatures above 120 C take advantage of feasible anode fuels and simplified water/…
Number of citations: 2 0-pubs-rsc-org.brum.beds.ac.uk

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